Home > Products > Building Blocks P20159 > Cyclopentolate hydrochloride
Cyclopentolate hydrochloride - 5870-29-1

Cyclopentolate hydrochloride

Catalog Number: EVT-266208
CAS Number: 5870-29-1
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopentolate hydrochloride is a synthetic anticholinergic agent widely employed in ophthalmological research. [, ] It acts as a potent antagonist of muscarinic acetylcholine receptors, specifically targeting the M1 subtype. [, ] This antagonistic action effectively blocks the parasympathetic nervous system's influence on the eye, leading to temporary paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis). [, , ] This property makes it a valuable tool for various ophthalmological investigations. [, , , , , , ]

Future Directions
  • Optimizing Dosing and Administration: Research focusing on optimizing the concentration, frequency, and delivery methods (e.g., drops, gels, sprays) of Cyclopentolate hydrochloride can enhance its efficacy and minimize potential side effects. [] This includes exploring alternative delivery systems like mucoadhesive polymers to prolong its duration of action and enhance its ocular bioavailability. [, ]

Source and Classification

Cyclopentolate hydrochloride is derived from cyclopentanone and phenylacetic acid through a series of chemical reactions. Its chemical structure can be represented as 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, with a molecular formula of C17H25NO3·HCl and a molecular weight of approximately 327.85 g/mol. The compound is classified as an anticholinergic drug, specifically targeting muscarinic receptors in the eye .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclopentolate hydrochloride involves several steps, typically starting with the preparation of key intermediates such as 2-(1-hydroxycyclopentyl)-phenylacetic acid. Here are two notable methods for its synthesis:

  1. Method Using Potassium Tert-Butoxide:
    • Reagents: Phenylacetic acid, acetonitrile, potassium tert-butoxide, cyclopentanone.
    • Procedure: In a reaction flask, phenylacetic acid is dissolved in acetonitrile, followed by the addition of potassium tert-butoxide at low temperatures. Cyclopentanone is then added dropwise, and the mixture is allowed to react at room temperature for several hours. After completion, extraction and purification steps yield cyclopentolate hydrochloride with good purity and yield .
  2. Method Using Sodium Hydride:
    • Reagents: Phenylacetic acid, dioxane, sodium hydride, cyclopentanone.
    • Procedure: Phenylacetic acid is reacted with sodium hydride in dioxane under controlled temperatures. Cyclopentanone is subsequently added dropwise, followed by a work-up phase involving acidification and extraction to isolate the target compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of cyclopentolate hydrochloride features a cyclopentane ring bonded to a phenyl group and an ester functional group. The structural formula can be depicted as follows:

C17H25NO3HCl\text{C}_{17}\text{H}_{25}\text{NO}_{3}\cdot \text{HCl}

Key data points include:

  • Molecular Weight: 327.85 g/mol
  • Melting Point: Typically ranges between 100°C to 110°C depending on purity.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form .
Chemical Reactions Analysis

Reactions and Technical Details

Cyclopentolate hydrochloride undergoes various chemical reactions primarily related to its interaction with biological systems:

  • Hydrolysis: In aqueous environments, cyclopentolate may hydrolyze to release phenolic compounds.
  • Receptor Binding: The compound acts as an antagonist at muscarinic receptors, blocking acetylcholine's action, which leads to physiological effects such as pupil dilation.

The synthesis reactions also involve several steps including condensation reactions, nucleophilic substitutions, and subsequent purification processes that ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Cyclopentolate hydrochloride exerts its pharmacological effects by blocking muscarinic acetylcholine receptors in the iris sphincter muscle and ciliary body. This blockade results in:

  • Mydriasis: Dilation of the pupil due to relaxation of the sphincter muscle.
  • Cycloplegia: Paralysis of the ciliary muscle leading to loss of accommodation.

The onset of action typically occurs within 30 minutes after administration, with effects lasting up to several hours depending on the dosage used .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Solubility: Soluble in water; slightly soluble in alcohol.

Chemical Properties

  • pH Range: The ophthalmic solution typically has a pH between 3.0 and 5.5.
  • Stability: Stable under recommended storage conditions (8° to 25°C) but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Cyclopentolate hydrochloride is predominantly used in ophthalmology for:

  • Diagnostic Procedures: Facilitating retinal examinations by dilating pupils.
  • Ophthalmic Surgery: Assisting in surgical procedures where pupil dilation is necessary.
  • Treatment of Eye Disorders: Managing conditions like uveitis where pupil constriction may exacerbate symptoms.

The compound's efficacy as an anticholinergic agent makes it a staple in clinical settings requiring precise control over ocular responses .

Introduction to Cyclopentolate Hydrochloride

Historical Development and Clinical Adoption

Cyclopentolate hydrochloride was first synthesized and clinically evaluated in the early 1950s as part of efforts to identify cycloplegics with more favorable pharmacokinetic profiles than atropine. The seminal American Journal of Ophthalmology publication in 1954 documented its pharmacologic profile and established its superiority in achieving rapid cycloplegia (within 25-75 minutes) with recovery typically within 24 hours [1]. By 1953, it was marketed under the trade name Cyclogyl (Schieffelin & Co.) in the United States, followed by global clinical adoption throughout the late 1950s [8]. Key milestones in its development include:

Table 1: Historical Milestones in Cyclopentolate Development

YearDevelopment MilestoneSignificance
1953Initial clinical introduction (Cyclogyl®)First commercial mydriatic with rapid onset
1954Pharmacologic and clinical evaluation publishedEstablished optimal concentrations (0.5%-2.0%)
1989Taiwanese comparative study vs. atropineValidated myopia control efficacy (60% success rate)
2022Preservative-free formulation launch (Bausch + Lomb)Addressed allergic response concerns

The driving forces behind its widespread adoption included its predictable duration of action (enabling same-day refractive error assessment), reduced systemic side effects compared to atropine, and compatibility with busy clinical workflows [1] [8]. Clinical studies in the 1980s–1990s additionally explored its off-label application for myopia progression control, though with lesser efficacy than atropine (mean myopic progression reduction: -0.578D vs. atropine's -0.219D over one year) [8].

Chemical Structure and Physicochemical Properties

Cyclopentolate hydrochloride is chemically designated as 2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride with the molecular formula C₁₇H₂₆ClNO₃ and a molecular weight of 327.85 g/mol [4] [6]. Its structure comprises a cyclopentyl ring β-hydroxylated at the α-position to a phenylacetate ester, linked to a dimethylaminoethyl moiety, forming a water-soluble hydrochloride salt. Key physicochemical characteristics include:

  • Structural Features: The ester linkage confers relative metabolic instability, contributing to its short duration. The tertiary amine enables rapid corneal penetration [4].
  • Appearance: White to off-white crystalline solid, typically polymorphic (Form I and II) [6].
  • Solubility: Highly soluble in water (≥50 mg/mL at 20°C), freely soluble in ethanol (96%), and practically insoluble in nonpolar solvents [4] [6].
  • Melting Point: 137–141°C (decomposition observed above this range) [6].
  • Acid Dissociation Constant (pKa): 8.42 (tertiary amine group), influencing its ionization at physiological pH [4].
  • CAS Registry: 5870-29-1 (hydrochloride salt); 512-15-2 (free base) [4] [9].

Table 2: Key Physicochemical Properties

PropertyValueAnalytical Method
Molecular Weight327.85 g/molMass Spectrometry
Melting Point137–141°CDifferential Scanning Calorimetry
Water Solubility>50 mg/mL (20°C)USP <791>
Partition Coefficient (Log P)2.09 (predicted)Reverse-Phase HPLC
pKa8.42Potentiometric Titration

The hydrochloride salt form is pharmacopoeially mandated for ophthalmic formulations due to its stability, water solubility, and consistent bioavailability. Polymorphism affects dissolution characteristics, requiring strict crystal form control during manufacturing [6].

Regulatory Approvals and Global Market Formulations

Cyclopentolate hydrochloride is approved globally as a prescription ophthalmic solution, with concentrations typically ranging from 0.5% to 2.0% (w/v). Initial U.S. FDA approvals occurred between 1983–1994 under NDAs 040075 (Pentolair®), 088150, and 089162 (Cyclopentolate HCl) [2]. Regulatory status highlights include:

  • Pharmacopoeial Standards: Complies with USP-NF, European Pharmacopoeia, and Japanese Pharmacopoeia monographs for identity, purity, and strength [6].
  • Manufacturers: Key suppliers include Bausch + Lomb (Pentolair®), Alcon (Cyclogyl®), Akorn, and generic manufacturers (e.g., Pharmafair, Rising Pharmaceuticals) [2] [3].
  • Formulation Types: Marketed as sterile isotonic solutions (pH 5.0–5.4) in 5 ml and 15 ml LDPE or glass vials, with preservative-containing (benzalkonium chloride) and preservative-free options [3] [5].

The global market was valued at $150 million in 2024, projected to reach $250 million by 2033 at a 6.5% CAGR, driven by rising ophthalmic diagnostic volumes and aging populations [3] [5]. North America dominates (≥40% market share), though Asia-Pacific exhibits the highest growth due to expanding healthcare access. Market segmentation includes:

Table 3: Global Market Formulations and Distribution (2024)

SegmentMarket ShareKey CharacteristicsMajor Players
By Vial Size
- 5ml/Vial65%Single-use dominance, reduced contamination riskAlcon, Bausch + Lomb, Akorn
- 15ml/Vial35%Multidose applications, clinic settingsBal Pharma, Indiana Ophthalmics
By Application
- Dilated Pupils78%Routine fundoscopy, cataract surgery preparationAll major manufacturers
- Cycloplegia22%Refractive error assessment, uveitis management
By Region
- North America42%Stringent standards, high diagnostic volumesBausch + Lomb, Akorn
- Europe30%Generic dominance, centralized procurementAlcon, Odan Labo
- Asia-Pacific20%Rapid growth (>8% CAGR), emerging manufacturingBal Pharma, Pharmascience

Recent regulatory milestones include FDA approval of Akorn’s generic formulation (2020) and the launch of preservative-free Pentolair® (2022) addressing benzalkonium chloride sensitivity issues [3]. Patent expirations have intensified generic competition, though branded products retain premium positioning through enhanced formulations and delivery systems.

Properties

CAS Number

5870-29-1

Product Name

Cyclopentolate hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

α-(1-Hydroxycyclopentyl)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; (+/-)-Cyclopentolate Hydrochloride; 2-(Dimethylamino)ethyl 1-Hydroxy-α-phenylcyclopentaneacetate Hydrochloride; Ak-Pentolate; Alnide; Cyplegin; Mydplegic; Mydrilat

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.